4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
4-((3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound featuring a benzo[b][1,4]oxazin-3(4H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-chloro-3-fluorophenyl group.
Synthesis of analogous compounds, such as derivatives of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid coupled with substituted phenyl-1,2,4-oxadiazoles, has been achieved via condensation reactions using caesium carbonate and dry N,N-dimethylformamide under mild conditions . Characterization typically employs spectroscopic methods (¹H NMR, IR, and mass spectrometry), ensuring structural fidelity .
Properties
IUPAC Name |
4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-10-2-5-15-14(6-10)23(17(24)9-25-15)8-16-21-18(22-26-16)11-3-4-12(19)13(20)7-11/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPFEEPFIXDXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid benzoxazinone-oxadiazole architecture and substituent pattern. Below is a comparative analysis with analogous molecules:
Structural Analogues with Benzo[b][1,4]oxazin-3(4H)-one Cores
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) share the benzoxazinone core but feature pyrimidine-linked phenyl groups instead of oxadiazole substituents .
Oxadiazole-Containing Compounds
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability. Epoxiconazole (ISO: 1-((3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole), a triazole fungicide, shares fluorophenyl and chlorophenyl substituents but replaces oxadiazole with a triazole-epoxide scaffold . The target compound’s oxadiazole may confer distinct hydrogen-bonding capabilities compared to triazoles, altering biological activity or toxicity profiles.
Substituent-Driven Comparisons
The 4-chloro-3-fluorophenyl group distinguishes the target compound from derivatives with simpler halogenated aryl groups. For example:
- 352681-98-2 (2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide) contains a chloro-methylphenoxy side chain but lacks the oxadiazole-benzoxazinone framework .
- 347910-46-7 (2-Cyano-N-(4-ethoxyphenyl)-3-(3-fluorophenyl)-2-propenamide) features a mono-fluorophenyl group but adopts a propenamide structure .
The target’s dihalogenated (Cl, F) aryl group may enhance lipophilicity and π-π stacking interactions compared to mono-halogenated or non-halogenated analogues.
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